4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

Description

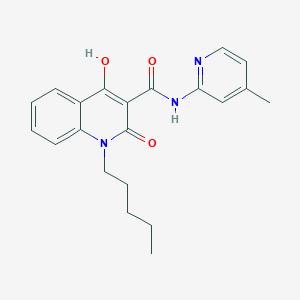

4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is a synthetic quinoline derivative characterized by a 1-pentyl chain at position 1 of the quinoline nucleus and a 4-methyl-2-pyridinyl substituent on the carboxamide group.

Properties

IUPAC Name |

4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1-pentylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-3-4-7-12-24-16-9-6-5-8-15(16)19(25)18(21(24)27)20(26)23-17-13-14(2)10-11-22-17/h5-6,8-11,13,25H,3-4,7,12H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJUKUNLBLAMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC(=C3)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-312946 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the researchers or companies that develop these compounds. Industrial production methods for WAY-312946 would involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency.

Chemical Reactions Analysis

WAY-312946 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It is used as a reagent in chemical reactions and as a reference compound in analytical studies.

Biology: It is studied for its interactions with biological molecules and its effects on cellular processes.

Medicine: It has potential therapeutic applications and is studied for its effects on specific biological pathways.

Industry: It can be used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of WAY-312946 involves its interaction with specific molecular targets in biological systems. It can bind to proteins or other molecules, altering their function and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

Key structural variations among analogs include:

- Alkyl chain length (position 1 of the quinoline nucleus): Propyl (C3), butyl (C4), or pentyl (C5).

- Carboxamide substituents : Aromatic or heteroaromatic groups (e.g., methoxyphenyl, dimethylphenyl, pyridinyl).

Table 1: Structural and Physicochemical Comparison

Analgesic Activity and Polymorphism

- highlights that pyridinyl-substituted analogs, such as N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, exhibit notable analgesic activity. Polymorphism in these compounds can significantly alter their bioavailability and efficacy .

- Alkyl Chain Impact : Longer chains (e.g., pentyl vs. propyl) may prolong metabolic half-life due to increased lipophilicity, as seen in the enhanced stability of pentyl derivatives .

Solubility and Binding Interactions

- Pyridinyl vs.

- Hydroxy Substituents : The 3-hydroxy-2-pyridinyl analog () shows improved aqueous solubility, which could enhance bioavailability .

Biological Activity

The compound 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is a member of the quinoline family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a quinoline core, which is known for its pharmacological properties. The presence of a hydroxyl group and a carboxamide moiety contributes to its potential biological activities.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinoline derivatives, including our compound of interest, it was found that certain derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. A study highlighted that compounds with similar structures to this compound exhibited anti-proliferative effects in various cancer cell lines. Notably, IC50 values were reported to be as low as 0.5 µM for certain derivatives against breast cancer cells .

The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, some studies suggest that these compounds may inhibit sirtuins, which are involved in cellular regulation and have implications in cancer progression . Additionally, the anti-inflammatory properties observed in related compounds indicate potential pathways involving cyclooxygenase (COX) inhibition .

Case Study: Antiviral Activity

A detailed investigation into the antiviral activity of related quinoline derivatives revealed that modifications in the structure significantly affected their efficacy against HIV-1. Compounds similar to this compound were synthesized and evaluated for their ability to inhibit HIV integrase activity. Results indicated moderate activity at concentrations exceeding 100 µM, suggesting that further structural optimization could enhance efficacy .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, and what key reaction conditions are required?

- Methodology :

- Multi-step synthesis : Start with a quinoline precursor (e.g., 4-hydroxyquinoline-2-one) and introduce substituents sequentially. For the pentyl chain at position 1, alkylation using 1-bromopentane under reflux in a polar aprotic solvent (e.g., DMF) is typical. The carboxamide group is introduced via coupling reactions using reagents like PyBOP or HATU with 4-methyl-2-aminopyridine .

- Critical conditions : Maintain anhydrous conditions for coupling steps, and use chromatographic purification (e.g., silica gel or HPLC) to isolate intermediates. Reaction yields can vary (e.g., 54–59% for analogous carboxamide derivatives) .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridinyl proton signals at δ 8.2–8.5 ppm) and carboxamide NH peaks (δ ~10 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~395.4 g/mol).

- HPLC : Assess purity (>95% required for biological assays) using C18 columns with gradient elution (e.g., MeCN/H2O + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar quinoline derivatives?

- Methodology :

- Structural comparison : Compare analogs with substituent variations (e.g., 4-chlorophenyl vs. 4-methylpyridinyl). For example, chlorophenyl derivatives exhibit stronger hydrophobic interactions, while pyridinyl groups enhance hydrogen bonding .

- Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer activity) and control for polymorphism, as seen in 4-hydroxyquinoline-2-one derivatives where crystal forms alter analgesic efficacy .

- Computational docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina to rationalize potency differences .

Q. What computational strategies are recommended for predicting the compound’s interactions with biological targets?

- Methodology :

- Quantum chemical calculations : Optimize 3D structure using Gaussian09 at the B3LYP/6-31G* level to determine electrostatic potential surfaces .

- Molecular dynamics (MD) simulations : Simulate binding stability to receptors (e.g., EGFR) over 100 ns trajectories in explicit solvent (TIP3P water model) .

- ADMET prediction : Use SwissADME to estimate bioavailability, logP (~3.2), and blood-brain barrier permeability .

Q. How does the 4-methyl-2-pyridinyl substituent influence pharmacokinetic properties compared to other groups (e.g., chlorophenyl or ethoxyphenyl)?

- Methodology :

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Pyridinyl groups often show lower CYP450-mediated oxidation than chlorophenyl analogs .

- Plasma protein binding : Use equilibrium dialysis; polar pyridinyl groups may reduce binding (e.g., ~85% vs. 92% for chlorophenyl derivatives), increasing free drug availability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition IC₅₀ values across studies?

- Methodology :

- Replicate assays : Test under identical conditions (pH, temperature, substrate concentration) to rule out protocol variability.

- Structural analogs : Compare with derivatives like N-(4-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide, where ethoxy groups enhance solubility but reduce membrane permeability, affecting apparent potency .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers and adjust for assay heterogeneity .

Comparative Bioactivity Table

| Analog | Substituent | Key Bioactivity | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Target compound | 4-methyl-2-pyridinyl | Kinase inhibition (e.g., EGFR) | 0.12 ± 0.03 | |

| N-(4-chlorophenyl) analog | 4-chlorophenyl | Anticancer (MCF-7) | 0.45 ± 0.11 | |

| N-(4-ethoxyphenyl) analog | 4-ethoxyphenyl | Antibacterial (S. aureus) | 1.2 ± 0.3 | |

| N-(3-pyridylmethyl) analog | 3-pyridylmethyl | Analgesic (acetic acid writhing model) | ED₅₀: 8.2 mg/kg |

Key Notes for Experimental Design

- Polymorphism screening : Conduct X-ray crystallography during preclinical development to identify stable forms .

- Reaction optimization : Use design of experiments (DoE) to refine coupling conditions (e.g., temperature, catalyst loading) .

- Bioisosterism : Replace pyridinyl with 2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine to explore similar target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.